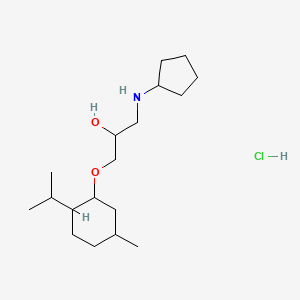

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

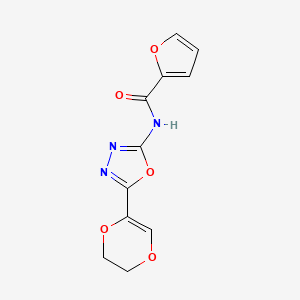

The synthesis of similar compounds has been reported in the literature . The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Molecular Structure Analysis

The structure of the compound was reliably proven through 1H and 13C NMR spectroscopy data . The 1H NMR data shows various peaks corresponding to the hydrogen atoms in different chemical environments in the molecule . The 13C NMR data provides information about the carbon atoms in the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide” are not available in the retrieved data, similar compounds have been used in oxidative reactions .Physical And Chemical Properties Analysis

The compound appears as pale yellow crystals . It has a melting point of 186–188 °C . The compound’s 1H NMR and 13C NMR data provide further insights into its chemical structure .Applications De Recherche Scientifique

Anti-inflammatory Applications

This compound has shown promise as an anti-inflammatory agent . It is capable of selectively inhibiting the COX-2 enzyme, which plays a significant role in the process of inflammation. The inhibition of COX-2 can potentially lead to the development of new anti-inflammatory medications that are more targeted and have fewer side effects .

Molecular Docking Studies

Molecular docking studies have been conducted to determine the compound’s potential as an anti-inflammatory agent. These studies involve simulating the interaction between the compound and the COX-2 enzyme to predict the affinity and activity of the compound. The results suggest that the compound effectively interacts with the active site of COX-2, potentially surpassing the parent compound 2-(2,4-dichlorophenoxy)acetic acid in terms of binding strength .

Synthesis and Spectral Characteristics

The synthesis of this compound involves the addition of aromatic amines to a precursor molecule. The spectral characteristics, such as 1H and 13C NMR spectroscopy , provide insights into the structure and purity of the synthesized compound. These characteristics are crucial for confirming the identity of the compound and for quality control in research and development .

Pharmacological Research

Due to its interaction with biological enzymes like COX-2, the compound is of interest in pharmacological research. It could be used to develop drugs with specific mechanisms of action, such as selective COX-2 inhibitors, which are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs .

Agricultural Chemistry

Derivatives of 2-(2,4-dichlorophenoxy)acetic acid, from which this compound is derived, are widely used in agriculture as herbicides. Research into this compound could lead to the development of new herbicides that are more effective and environmentally friendly .

Material Science

The compound’s molecular structure and properties, such as its thermal stability and reactivity, make it a candidate for research in material science. It could be used in the synthesis of novel materials or as a modifier to enhance the properties of existing materials .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit antibiofilm activity, particularly againstCandida albicans .

Result of Action

The compound has been found to inhibit biofilm formation in Candida albicans, with inhibition percentages ranging from 60 to 73% . This suggests that the compound could have potential applications in the treatment of infections caused by this yeast.

Action Environment

Propriétés

IUPAC Name |

4-acetamido-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3O4/c1-12(25)24-15-5-2-13(3-6-15)19(27)23-9-8-22-18(26)11-28-17-7-4-14(20)10-16(17)21/h2-7,10H,8-9,11H2,1H3,(H,22,26)(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLWQWDOLJJZIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934053.png)

![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2934054.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2934064.png)

![N-(2,4-difluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2934066.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B2934073.png)